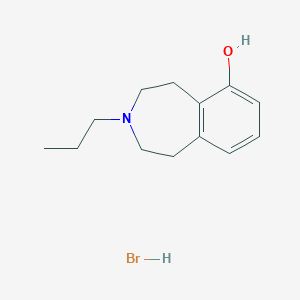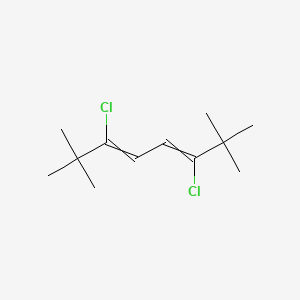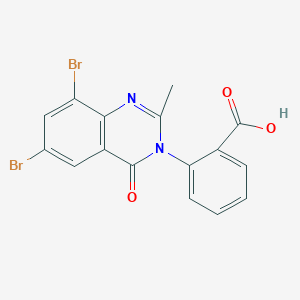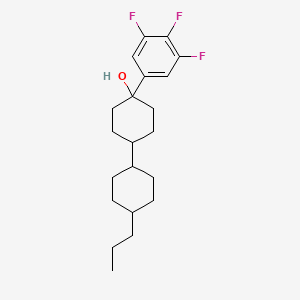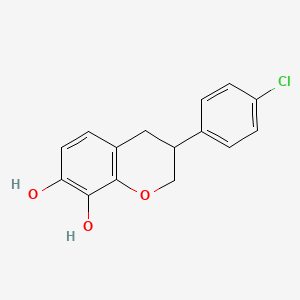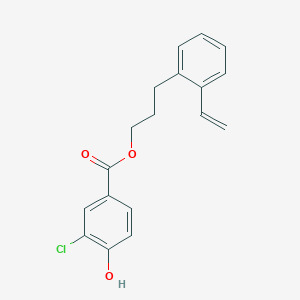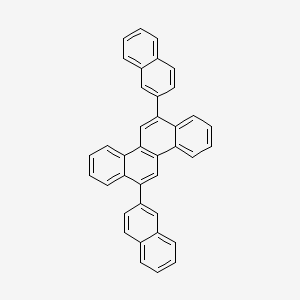
6,12-Di(naphthalen-2-yl)chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Di(naphthalen-2-yl)chrysene: is a polycyclic aromatic hydrocarbon that consists of a chrysene core substituted with naphthalen-2-yl groups at the 6 and 12 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Di(naphthalen-2-yl)chrysene typically involves the following steps:
Suzuki Cross-Coupling Reaction: This reaction involves the coupling of 6,12-dibromochrysene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6,12-Di(naphthalen-2-yl)chrysene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound. Common reagents include nitric acid for nitration and halogens like bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens (bromine, chlorine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: 6,12-Di(naphthalen-2-yl)chrysene is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons. It is also studied for its electronic properties and potential use in organic semiconductors .
Biology and Medicine:
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties .
Mechanism of Action
The mechanism of action of 6,12-Di(naphthalen-2-yl)chrysene in optoelectronic applications involves its ability to absorb and emit light efficiently. The compound’s extended conjugated system allows for effective charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction of the compound with other materials in the device to facilitate electron and hole transport, leading to light emission.
Comparison with Similar Compounds
9,10-Di(naphthalen-2-yl)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features and applications in optoelectronics.
Dithieno[3,2-a3′,2′-j][5,6,11,12]chrysene diimides: Compounds with a twisted molecular backbone, used in organic dyes and optoelectronic devices.
Uniqueness: 6,12-Di(naphthalen-2-yl)chrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where efficient light emission and charge transport are crucial.
Properties
CAS No. |
663954-29-8 |
|---|---|
Molecular Formula |
C38H24 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
6,12-dinaphthalen-2-ylchrysene |
InChI |
InChI=1S/C38H24/c1-3-11-27-21-29(19-17-25(27)9-1)35-23-37-34-16-8-6-14-32(34)36(24-38(37)33-15-7-5-13-31(33)35)30-20-18-26-10-2-4-12-28(26)22-30/h1-24H |
InChI Key |
WXJPKEMBBWTLKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C5=CC=CC=C54)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
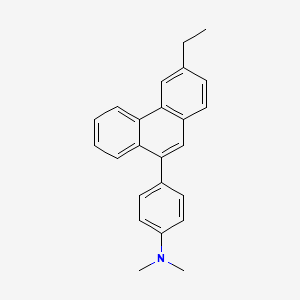
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
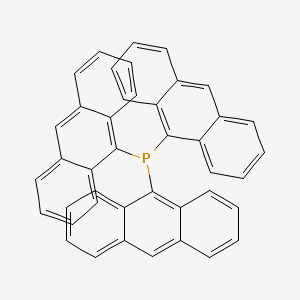
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)
